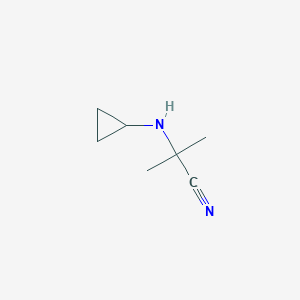
2-(Cyclopropylamino)-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylamine, a compound with a similar structure, is a liquid at room temperature with a boiling point of 49-50 °C . It has been used in the synthesis of various derivatives .
Synthesis Analysis
Cyclopropylamine has been used in the synthesis of various derivatives, such as N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . The synthesis often involves multicomponent reactions .Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques such as 1H, 13C, 2D NMR, LC-MS, IR, and UV spectra .Chemical Reactions Analysis
The chemical reactions involving cyclopropylamine and similar compounds can be complex and depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis
Cyclopropylamine is a liquid at room temperature with a boiling point of 49-50 °C and a density of 0.824 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Photophysics and Optoelectronics
CPMPN derivatives exhibit interesting optical properties:
For more in-depth information, you can refer to the following sources:
- Akhter, F., Rao, A. A., Abbasi, M. N., Wahocho, S. A., Mallah, M. A., Anees-ur-Rehman, H., & Chandio, Z. A. (2022). A Comprehensive Review of Synthesis, Applications, and Future Prospects for Silica Nanoparticles (SNPs) .
- Rodríguez-Sánchez, L., & MBML-Q (2000). Electrochemical Synthesis of Silver Nanoparticles .
- Sharma, V. K., & RYYL (2009). Silver Nanoparticles: Green Synthesis and Their Antimicrobial Activities .
- Thomas, B., Raj, M. C., Athira, B. K., et al. (2018). Nanocellulose, a Versatile Green Platform: From Biosources to Materials and Their Applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylamino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,5-8)9-6-3-4-6/h6,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWSWYVBEZGYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

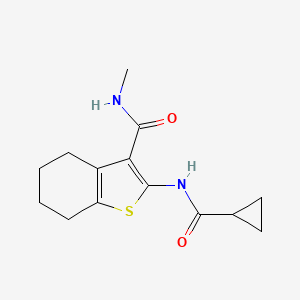
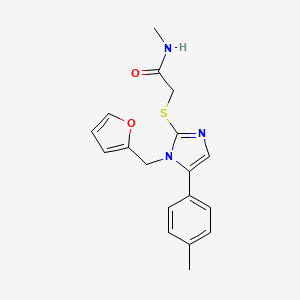
![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2999183.png)
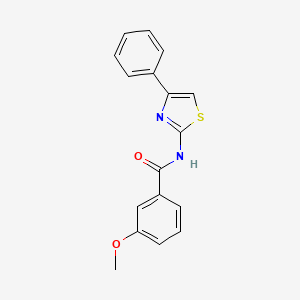
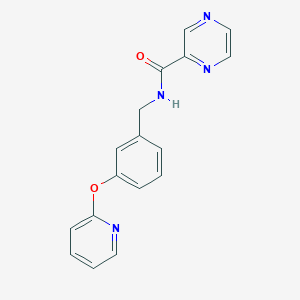
![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)
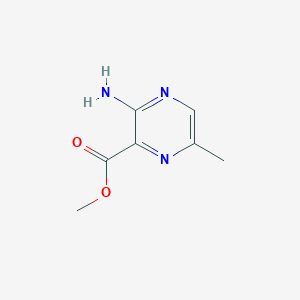
![2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)
![2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2999194.png)
![(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2999195.png)
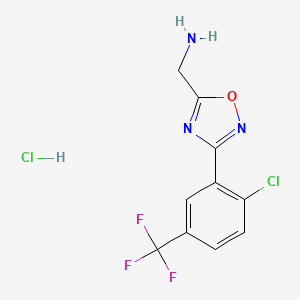
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2999199.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)